5-Nitronicotinamide

Vue d'ensemble

Description

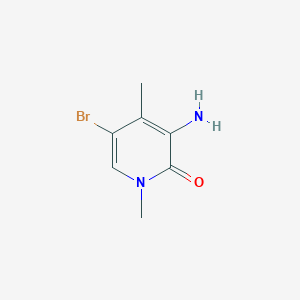

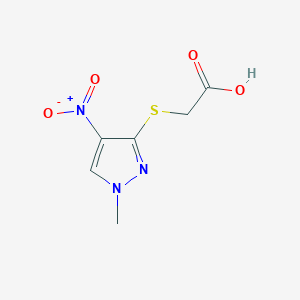

5-Nitronicotinamide is a chemical compound with the molecular formula C6H4N2O4 . It is a derivative of nicotinamide, which is a form of vitamin B3 . The compound is used for research and development purposes .

Synthesis Analysis

5-Nitronicotinic acid nitriles were synthesized by the oxidation of dihydropyridines by sodium nitrite in acetic acid . The aromatization of 1,4-dihydropyridine was carried out using chromic trioxide, CrO3, as the oxidizing agent .

Molecular Structure Analysis

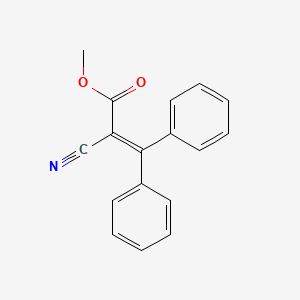

The molecular structure of this compound consists of a pyridine ring with a nitro group at the 5-position and a carboxamide group at the 3-position . The molecular weight of this compound is 168.11 g/mol .

Applications De Recherche Scientifique

Anticoccidial Activity

5-Nitronicotinamide has been identified for its significant anticoccidial activity. Morisawa et al. (1977) in their study synthesized various analogues of this compound and tested their effectiveness against Eimeria tenella, a parasite causing coccidiosis. They found that this compound, along with some of its analogues, exhibited notable anticoccidial properties (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Synthesis of Substituted 5-Nitronicotinamides

Sagitullina et al. (2010) contributed to the field by synthesizing previously unreported nitriles of 5-nitronicotinic acid. Their work focused on developing various types of cyclocondensation using nitrocarbonyl compounds and derivatives. This research is significant in expanding the chemical understanding and potential applications of this compound derivatives (Sagitullina, Garkushenko, Glizdinskaya, Poendaev, Eremeeva, & Sagitullin, 2010).

Antioxidant Mechanism in Nitrones

Marano et al. (2021) explored the antioxidant mechanism of newly synthesized benzoxazinic nitrones, which are related to the chemical family of nitronicotinamide. They conducted in vitro and in silico studies to understand their efficacy against oxidative stress. This research is crucial in understanding how nitrones, including this compound, could be used in treating oxidative stress-related diseases (Marano, Minnelli, Ripani, Marcaccio, Laudadio, Mobbili, Amici, Armeni, & Stipa, 2021).

Pharmacogenetics Research

Giacomini et al. (2007) discussed the role of the NIH Pharmacogenetics Research Network in correlating drug response with genetic variation. Although this compound was not directly studied, this research provides context on how nitrones could be explored in the context of personalized medicine and pharmacogenetics (Giacomini, Brett, Altman, Benowitz, Dolan, Flockhart, Johnson, Hayes, Klein, Krauss, Kroetz, Mcleod, Nguyen, Ratain, Relling, Reus, Roden, Schaefer, Shuldiner, Skaar, Tantisira, Tyndale, Wang, Weinshilboum, Weiss, & Zineh, 2007).

Nitrone Derivatives in Therapeutics

Rosselin et al. (2017) highlighted the extensive use of nitrones in detecting transient free radicals and their protective role against oxidative stress in biological models. This study is pivotal in understanding the broader implications of nitrones like this compound in developing therapies for oxidative stress-related diseases (Rosselin, Poeggeler, & Durand, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Nitronicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 Given its structural similarity to nicotinamide, it is plausible that it may interact with similar targets, such as enzymes involved in nad+ synthesis . NAD+ is a crucial cofactor in redox reactions, energy production, DNA repair, and cellular stress responses .

Mode of Action

Nicotinamide is known to play a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .

Biochemical Pathways

This compound likely affects the same biochemical pathways as nicotinamide, given their structural similarities. Nicotinamide is involved in the synthesis of NAD+, a critical cofactor for various cellular functions, including metabolism, DNA repair, and regulation of transcription processes . Alterations in NAD+ levels have been observed in multiple lifestyle and age-related medical conditions .

Pharmacokinetics

The adme properties of a drug molecule are strongly influenced by its physicochemical parameters . Given the structural similarity between this compound and nicotinamide, it’s plausible that they may share similar ADME properties.

Result of Action

For instance, nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may also partially prevent and/or reverse several biophysical changes associated with skin aging .

Analyse Biochimique

Biochemical Properties

5-Nitronicotinamide, like its parent compound nicotinamide, is likely to play a role in various biochemical reactions. Nicotinamide is known to be involved in redox reactions and energy production in cells . It also influences DNA repair and cellular stress responses . Therefore, it is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules, influencing these biochemical processes.

Cellular Effects

The specific cellular effects of this compound are not well-studied. Given its structural similarity to nicotinamide, it may influence cell function in similar ways. Nicotinamide has been shown to impact cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound could have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet fully understood. Based on its structural similarity to nicotinamide, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as nicotinamide, given their structural similarity. Nicotinamide is a key player in NAD+ synthesis, contributing to redox reactions and energy production in cells . It is plausible that this compound could interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

5-nitropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIRFQSGTYJBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535092 | |

| Record name | 5-Nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-88-0 | |

| Record name | 5-Nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-nitronicotinamide and its analogs in anticoccidial research?

A1: this compound emerged as a promising lead compound in the search for effective anticoccidial agents. Studies demonstrated its activity against Eimeria tenella, a parasitic protozoan responsible for coccidiosis in poultry . This finding spurred further research into synthesizing and evaluating various analogs to optimize anticoccidial activity.

Q2: How does the structure of this compound relate to its anticoccidial activity?

A2: Research into structure-activity relationships (SAR) revealed key structural features impacting this compound's efficacy. For instance, the presence of the nitro group at the 5-position of the nicotinamide ring was crucial for activity . Modifications at the 2-position with methyl or 4-methyl substituents retained activity, while a 6-methyl substitution abolished it, highlighting the importance of specific positions for target interaction . Additionally, N-alkylation, N-acylation with aliphatic or aromatic groups, and N-heterocyclic acyl derivatives of this compound and its 2-methyl analog demonstrated varying degrees of anticoccidial activity .

Q3: Beyond this compound, were other nitropyridinecarboxamides explored for anticoccidial activity?

A3: Yes, researchers investigated a range of nitropyridinecarboxamides, isomers of this compound, for their potential against Eimeria tenella . This exploration revealed that 2-nitro and 3-nitro substituted pyridinecarboxamides exhibited activity, while 4-nitro derivatives did not, suggesting specific positional requirements for anticoccidial action within this class of compounds .

Q4: Are there established methods for synthesizing this compound and its related compounds?

A4: Several synthetic routes for this compound and its analogs have been reported. One approach involves the reaction of 5-bromonicotinoyl chloride with ammonia, followed by oxidation with fuming sulfuric acid and hydrogen peroxide . Alternatively, 2-chloro-3-cyano-5-nitropyridine can serve as a versatile intermediate for generating various 2-substituted 5-nitronicotinamides . Furthermore, researchers have explored cyclocondensation reactions involving nitrocarbonyl compounds to synthesize 5-nitronicotinic acid nitriles, which can be further converted to the corresponding amides .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047792.png)

![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)

![Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate](/img/structure/B3047794.png)

![Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047795.png)